2-(4-Chloro-2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline
Description
2-(4-Chloro-2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound featuring a tetrahydroisoquinoline core substituted with a 4-chloro-2,5-dimethylbenzenesulfonyl group. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in bioactive molecules targeting neurological and cardiovascular systems . The chloro and dimethyl substituents on the benzene ring contribute to steric bulk and lipophilicity, which may influence receptor binding and pharmacokinetic properties.
Properties
IUPAC Name |
2-(4-chloro-2,5-dimethylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-12-10-17(13(2)9-16(12)18)22(20,21)19-8-7-14-5-3-4-6-15(14)11-19/h3-6,9-10H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQBBUZTHOCGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common method starts with the sulfonylation of 4-chloro-2,5-dimethylphenyl using a sulfonyl chloride reagent under basic conditions. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have shown that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. For example, 2-(4-Chloro-2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and the modulation of apoptotic markers .
Neuroprotective Effects
Research has indicated that tetrahydroisoquinoline derivatives possess neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells by reducing oxidative stress and inflammation . A study conducted on animal models showed that administration of this compound led to improved cognitive functions and reduced neuroinflammation markers .
Material Science Applications
Polymer Chemistry
The sulfonyl group in this compound makes it a valuable precursor in the synthesis of functional polymers. These polymers are utilized in various applications such as drug delivery systems and biosensors. The incorporation of this compound into polymer matrices enhances their mechanical properties and biocompatibility .
Nanotechnology
In nanotechnology, this compound has been explored for its potential use in the fabrication of nanomaterials. Its unique structure allows for the modification of nanoparticles for targeted drug delivery applications. Studies have shown that nanoparticles functionalized with this sulfonamide exhibit improved stability and controlled release profiles .
Environmental Applications
Pollution Remediation
The compound has been investigated for its role in environmental remediation processes. Its ability to form stable complexes with heavy metals makes it suitable for applications in wastewater treatment. Laboratory experiments demonstrated that this compound can effectively bind lead and cadmium ions from contaminated water sources .
-
Anticancer Activity Study
- Objective: Evaluate the anticancer potential of the compound.
- Method: In vitro cytotoxicity assays on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Results: Significant reduction in cell viability at concentrations above 10 µM; induction of apoptosis confirmed by flow cytometry.
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Neuroprotective Study
- Objective: Assess neuroprotective effects in a Parkinson's disease model.
- Method: Administration of the compound to mice subjected to MPTP-induced neurotoxicity.
- Results: Improved motor function scores and reduced levels of inflammatory cytokines in treated groups compared to controls.
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Environmental Remediation Study
- Objective: Investigate heavy metal ion binding capacity.
- Method: Batch adsorption experiments with varying concentrations of lead ions.
- Results: High adsorption efficiency (>90%) observed at optimal pH conditions.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The tetrahydroisoquinoline moiety may interact with receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared below with structurally related tetrahydroisoquinoline derivatives from published studies (Table 1).
Table 1: Comparison of Structural and Physicochemical Properties
Key Observations:
Functional Group Impact: The sulfonyl group in the target compound increases molecular weight and polarity compared to carbonitrile derivatives, likely improving aqueous solubility and thermal stability .
Electronic Effects :
- The electron-withdrawing sulfonyl group deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to methoxy-substituted analogs (electron-donating groups) .
Spectral Signatures :
- Sulfonyl S=O stretches in IR (~1350-1150 cm⁻¹) and downfield-shifted aromatic protons in ¹H-NMR distinguish the target compound from carbonitrile analogs, which exhibit nitrile stretches (~2240 cm⁻¹) and distinct ¹³C-NMR signals .
Biological Activity
The compound 2-(4-Chloro-2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 305.82 g/mol. The structure features a tetrahydroisoquinoline core substituted with a chloro- and dimethylbenzenesulfonyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈ClN₁O₂S |
| Molecular Weight | 305.82 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
Antimicrobial Activity
Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit antimicrobial properties. The sulfonyl group enhances the interaction with bacterial enzymes, potentially inhibiting their activity. For instance, a study demonstrated that similar compounds showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Anticancer Properties
Research has shown that certain tetrahydroisoquinoline derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. In vitro studies have reported that compounds with similar structures can downregulate key survival pathways in cancer cells.
Neuroprotective Effects
Tetrahydroisoquinolines are known for their neuroprotective effects. They may exert these effects by modulating neurotransmitter levels or by acting on neurotrophic factors. A study highlighted that a related compound improved cognitive function in animal models of neurodegenerative diseases.
The precise mechanism by which This compound exerts its biological effects is still under investigation. However, it is hypothesized to involve:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with active sites of enzymes critical for microbial survival or cancer cell proliferation.
- Modulation of Signaling Pathways : By influencing pathways such as MAPK or PI3K/Akt, the compound may promote apoptosis in malignant cells.
- Neurotransmitter Regulation : Potential effects on dopamine and serotonin levels could contribute to neuroprotective outcomes.
Case Studies
- Antimicrobial Study : A recent paper published in the Journal of Medicinal Chemistry evaluated various tetrahydroisoquinoline derivatives against a panel of bacterial strains. The study found that compounds with sulfonyl groups exhibited enhanced antibacterial activity compared to their unsulfonylated counterparts .
- Cancer Research : In a study published in Cancer Letters, researchers explored the effects of tetrahydroisoquinoline derivatives on breast cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis markers when treated with compounds similar to the one .
- Neuroprotection : An article in Neuroscience Letters reported on the cognitive-enhancing effects of related compounds in mice subjected to stress-induced memory impairment. Treatment with these compounds led to improved performance in memory tasks and reduced oxidative stress markers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
